Mmp-9-IN-1

Description

Overview of Matrix Metalloproteinases (MMPs) in Biological Systems

MMPs constitute a family of proteases unified by a conserved zinc-binding motif within their catalytic active site. ersnet.org Their contribution to maintaining tissue homeostasis and participation in numerous physiological functions is well-established. ersnet.org MMPs are typically synthesized and secreted as inactive proenzymes, or zymogens, which require proteolytic cleavage of their propeptide domain for activation. nih.govmdpi.com This activation can be mediated by other proteinases, including other MMPs. nih.gov The intricate regulation of MMP activity occurs at multiple levels, including transcriptional control, post-transcriptional modifications, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.govmdpi.com The precise balance between activated MMPs and TIMPs is fundamental to controlling ECM turnover and facilitating tissue remodeling. nih.gov

Pathophysiological Significance of Matrix Metalloproteinase 9 (MMP-9)

Matrix metalloproteinase-9 (MMP-9), also known as 92 kDa type IV collagenase or gelatinase B, stands out as one of the most extensively investigated members of the MMP family. mdpi.comnih.govencyclopedia.pub It holds significant roles in both normal physiological functions and various pathological conditions. mdpi.comnih.govglpbio.com

Role in Extracellular Matrix (ECM) Remodeling and Degradation

MMP-9 is a pivotal enzyme in the process of ECM degradation and remodeling. mdpi.comencyclopedia.pubmdpi.com Its key substrates include gelatin, elastin, and various types of collagen, notably Type IV collagen, which is a primary constituent of basement membranes. wikipedia.orgmdpi.comencyclopedia.pub The proteolytic activity of MMP-9 on these components is essential for processes such as tissue repair and remodeling. nih.govmdpi.com However, aberrant MMP-9 activity can lead to excessive or inappropriate ECM degradation, contributing to the pathogenesis of numerous diseases. nih.gov For instance, the degradation of the basement membrane by MMP-9 can facilitate the invasion and metastasis of tumor cells. encyclopedia.pubiiarjournals.org

Involvement in Inflammatory Processes

MMP-9 is intimately linked to inflammatory responses. frontiersin.orgnih.govplos.orgnih.govqeios.com It is secreted by a variety of inflammatory cells, including neutrophils and macrophages. encyclopedia.pubnih.gov MMP-9 contributes to inflammation by degrading ECM components, thereby aiding the migration of inflammatory cells to the site of inflammation. aai.orgresearchgate.net Furthermore, MMP-9 can modulate the inflammatory environment by processing cytokines and chemokines. frontiersin.orgnih.gov Examples include the release of active TNF-α from the cell surface and the activation or degradation of IL-1β and activation of TGF-β. nih.govoncotarget.com While often viewed as pro-inflammatory, the role of MMP-9 in inflammation is complex and can be context-dependent, with some research suggesting potential anti-inflammatory or protective effects in specific scenarios. nih.govoncotarget.com

Contribution to Cellular Signaling Pathways

Beyond its direct proteolytic effects on ECM and other proteins, MMP-9 can influence cellular signaling pathways. ersnet.orgmdpi.com It can participate in the shedding of cell surface and membrane-bound proteins, thereby altering cellular responsiveness to growth factors and cytokines. ersnet.org MMP-9 has been observed in complexes with cell surface receptors such as G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs), indicating a potential role in their transactivation and the mediation of downstream signaling cascades. mdpi.com The activity of MMP-9 can also impact signaling pathways involved in fundamental cellular processes like proliferation, migration, and survival. nih.govspandidos-publications.comresearchgate.net Signaling pathways including MAPK (ERK, JNK, p38), PI3K/Akt, and NF-κB have been implicated in the regulation of MMP-9 expression and activity. spandidos-publications.comresearchgate.netnih.govresearchgate.net

Rationale for Selective Therapeutic Targeting of MMP-9

The significant involvement of MMP-9 in various pathological conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders, has positioned it as a compelling therapeutic target. nih.govnih.govplos.orgaai.orgglpbio.com Dysregulated MMP-9 expression and activity are frequently associated with disease progression. nih.goviiarjournals.orgplos.org

Previous attempts to target MMPs using broad-spectrum or semi-selective inhibitors encountered significant challenges in clinical trials. plos.orgconsensus.app These difficulties included dose-limiting toxicity and a lack of sufficient clinical efficacy, likely stemming from the unintended inhibition of other MMPs that are essential for normal physiological functions. plos.orgconsensus.app This underscores the critical need for the development of highly selective inhibitors capable of specifically targeting MMP-9 while sparing other MMP family members. plos.orgconsensus.appmdpi.com The goal of developing selective MMP-9 inhibitors is to leverage the therapeutic potential of inhibiting MMP-9-mediated pathological processes while minimizing the adverse effects associated with less selective approaches. plos.orgconsensus.app

Introduction to MMP-9-IN-1 as a Highly Selective MMP-9 Inhibitor

This compound is characterized as a specific and highly selective inhibitor of matrix metalloproteinase-9. glpbio.commedchemexpress.commedchemexpress.comresearchgate.net Its high selectivity is attributed to its mechanism of action, which involves targeting the hemopexin (PEX) domain of MMP-9. glpbio.commedchemexpress.com This is in contrast to many earlier MMP inhibitors that primarily targeted the catalytic domain. nih.gov The hemopexin domain plays a crucial role in the structural integrity and specific functions of MMP-9, including protein-protein interactions and complex formation. glpbio.comnih.govplos.org

Research indicates that this compound is capable of significantly inhibiting MMP-9 activity. glpbio.com In vitro studies have demonstrated that this compound can inhibit the proliferation, migration, and invasion of certain cancer cell lines. glpbio.commedchemexpress.com For example, treatment of HT-1080 and MDA-MB-435 cells with 10 µM this compound for 9 days significantly inhibited cell proliferation, migration, and invasion without affecting cell viability. glpbio.com

In vivo studies utilizing animal models have also investigated the effects of this compound. In a mouse model of tumor growth, administration of this compound resulted in a significant delay in tumor growth and inhibited cancer cell metastasis. medchemexpress.com Another study in ovariectomized mice showed that this compound increased the expression of osteogenic differentiation proteins and promoted the formation of osteogenic matrix in osteoblasts. glpbio.com

These findings suggest that the selective targeting of MMP-9 by this compound holds promise for therapeutic intervention in diseases where dysregulated MMP-9 activity is a key contributor to pathology. glpbio.com The strategy of selectively targeting the hemopexin domain represents a distinct approach compared to traditional active-site inhibitors and may contribute to a more favorable selectivity profile. glpbio.commedchemexpress.com

Structure

3D Structure

Propriétés

IUPAC Name |

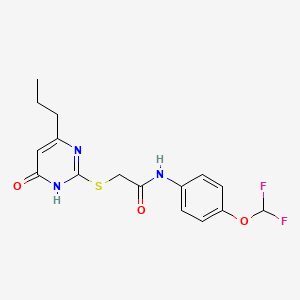

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRRVUORWPRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Mmp 9 in 1

Specificity and Selectivity Profile of MMP-9-IN-1

A defining characteristic of this compound is its remarkable selectivity for MMP-9, a feature that has been a significant challenge in the development of MMP inhibitors due to the high degree of structural similarity across the MMP family.

This compound is a potent and specific inhibitor of MMP-9. medchemexpress.commedchemexpress.com Its mechanism of action is centered on its ability to selectively target the MMP-9 enzyme. This high degree of specificity is crucial for minimizing off-target effects that have plagued earlier generations of broad-spectrum MMP inhibitors, which often led to dose-limiting toxicities in clinical trials. The development of such selective inhibitors is a promising therapeutic strategy for diseases where MMP-9 is a key driver of pathology.

A critical aspect of the selectivity of this compound is its reported lack of significant inhibitory activity against other members of the matrix metalloproteinase family. medchemexpress.commedchemexpress.com While comprehensive, publicly available quantitative data detailing the IC50 values of this compound against a broad panel of MMPs is limited, the compound is consistently described as being selective for MMP-9. This selectivity is attributed to its unique allosteric mechanism of action, which targets a domain less conserved across the MMP family compared to the active site.

For illustrative purposes, the table below showcases the selectivity profile of a different selective MMP-9 inhibitor, JNJ0966, which shares a similar allosteric mechanism. This data highlights the feasibility of achieving high selectivity for MMP-9.

| Matrix Metalloproteinase (MMP) | Inhibition of Catalytic Activity by JNJ0966 |

|---|---|

| MMP-1 | No effect |

| MMP-2 | No effect |

| MMP-3 | No effect |

| MMP-9 | No effect on activated enzyme |

| MMP-14 | No effect |

This table demonstrates the selectivity of an allosteric MMP-9 inhibitor, JNJ0966, which, like this compound, does not inhibit the catalytic activity of various MMPs.

Structural Basis of this compound Interaction with MMP-9

The efficacy and selectivity of this compound are rooted in its precise interaction with a non-catalytic site on the MMP-9 enzyme. This structural interplay is key to its unique inhibitory mechanism.

Identification of Binding Pockets

Unlike traditional MMP inhibitors that target the highly conserved active site, this compound binds to a distinct pocket located within the hemopexin (PEX) domain of MMP-9. acs.orgnih.govnih.gov The PEX domain, a C-terminal region of MMP-9, is characterized by a four-bladed β-propeller structure. aging-us.comnih.govresearchgate.net Computational docking studies have identified the binding site for this compound and its analogs as a central cavity formed at the junction of these four blades. acs.orgnih.govresearchgate.net

This binding pocket is strategically positioned to interfere with the homodimerization of MMP-9, a process mediated by the interaction between the fourth blade of the PEX domains of two MMP-9 molecules. researchgate.netmedchemexpress.com Furthermore, this region is also implicated in the interaction of MMP-9 with cell surface receptors such as CD44 and α4β1 integrin, which are facilitated by blade I and blade IV of the PEX domain, respectively. nih.govmedchemexpress.com By occupying this central pocket, this compound effectively creates a steric hindrance, preventing these critical protein-protein interactions.

Molecular Interactions Driving Selectivity

The selective inhibition of MMP-9 by this compound is a consequence of the specific molecular interactions between the compound and the amino acid residues lining the binding pocket within the PEX domain. While the precise residues forming direct hydrogen bonds and hydrophobic interactions with this compound are not extensively detailed in publicly available research, structure-activity relationship (SAR) studies of this compound and its analogs provide significant insights into the nature of this binding.

In silico docking simulations of a series of pyrimidinone-based inhibitors, including the scaffold of this compound, have highlighted the importance of specific chemical features for potent and selective binding. For instance, the presence of aryl fluorine atoms on the inhibitor molecule is crucial, as they are predicted to be positioned deep within the binding pocket, likely forming favorable interactions with hydrophobic residues. acs.org

Furthermore, modifications to the core structure of these inhibitors have demonstrated the importance of both the linker length between the different chemical moieties and the nature of the heterocyclic ring system for optimal binding affinity. The development of analogs with a quinazolinone scaffold, for example, has been shown to significantly improve inhibitory efficiency. acs.org

The selectivity of this compound for the MMP-9 PEX domain over that of other MMPs, such as the closely related MMP-2, has been experimentally confirmed. This specificity is attributed to the lower sequence homology of the PEX domains compared to the highly conserved catalytic domains among the MMP family members. acs.orgnih.gov This structural divergence in the PEX domain allows for the design of inhibitors that can distinguish between different MMPs, a critical factor in developing targeted therapies with reduced off-target effects.

Interactive Data Table: Research Findings on this compound and its Analogs

| Compound ID | Target Domain | Binding Affinity (Kd) | Key Structural Features for Binding | Effect on MMP-9 Homodimerization | Reference |

| This compound | Hemopexin (PEX) | Micromolar range | Pyrimidinone scaffold, Aryl fluorine moieties | Inhibition | nih.gov |

| Analog 3c | Hemopexin (PEX) | 320 nM | Quinazolinone scaffold, Optimized linker length | Significant Inhibition | acs.org |

| Analog 1a | Hemopexin (PEX) | ~1.3 µM | Pyrimidinone scaffold | Inhibition | acs.org |

Cellular and Molecular Effects of Mmp 9 in 1

Modulation of Cellular Proliferation and Viability

Research indicates that Mmp-9-IN-1 can influence cellular proliferation and viability. Studies have shown that this compound significantly inhibits the proliferation of certain cancer cell lines, such as HT-1080 and MDA-MB-435 cells, at a concentration of 10 μM genecards.org. At a higher concentration (100 μM), this compound treatment for 14 hours did not result in notable cytotoxicity genecards.org. This suggests a differential effect on proliferation versus acute cell death depending on the concentration and cell type. The impact on cell viability can also vary depending on the specific inhibitor and cell line studied, as seen with other MMP inhibitors genecards.orgmedchemexpress.com. MMP-9 itself has been shown in some contexts to induce cell proliferation frontiersin.org. Therefore, the inhibition of MMP-9 by this compound is a likely mechanism behind the observed reduction in proliferation.

Inhibition of Cell Migration and Invasion

MMP-9 plays a crucial role in cell migration and invasion by degrading components of the extracellular matrix, such as type IV collagen, which is a major constituent of basement membranes nih.govabcam.com. This degradation facilitates the movement of cells through tissues, a critical step in processes like metastasis nih.govabcam.comwikipedia.org. Studies have demonstrated that this compound inhibits cancer cell metastasis in vivo genecards.org. This finding aligns with the established function of MMP-9 in promoting invasion and metastasis nih.govabcam.comwikipedia.orguin-malang.ac.idmedpharmres.com. By inhibiting MMP-9 activity, this compound is expected to reduce the proteolytic degradation of the extracellular matrix, thereby impeding cellular migration and invasion. The downregulation or inhibition of MMP-9 has been shown to reduce cell migration and invasion in various cell types, including endothelial cells and cancer cells medchemexpress.com.

Impact on Key Signaling Pathways

The expression and activity of MMP-9 are tightly regulated by a variety of intracellular signaling pathways. While this compound directly inhibits the MMP-9 enzyme, its impact on cellular processes implies an indirect influence on these regulatory pathways or downstream signaling events affected by MMP-9 activity.

Regulation of PI3K/AKT Pathway

The phosphoinositide 3 kinase (PI3K)/protein kinase B (AKT) pathway is a key signaling cascade involved in numerous cellular functions, including cell survival, growth, and proliferation. This pathway has been shown to be involved in the regulation of MMP-9 expression. Activation of the PI3K/AKT pathway can lead to increased MMP-9 expression, often through downstream transcription factors like NF-κB. Conversely, inhibition of the PI3K/AKT pathway can suppress MMP-9 expression. MMP-9 itself has been reported to activate the AKT/PI3K signaling pathway in some contexts, promoting processes like epithelial-mesenchymal transition (EMT). Therefore, inhibition of MMP-9 by this compound could potentially interfere with such a feedback loop, indirectly impacting PI3K/AKT signaling or its downstream effects.

Influence on MAPK/ERK Signaling Cascade

The mitogen-activated protein kinases (MAPK), particularly the extracellular-signal-regulated kinases (ERK1/2), are involved in regulating cellular responses to various stimuli, including growth factors and cytokines, and play a role in cell proliferation, differentiation, and survival. The MAPK/ERK pathway is known to contribute to the transcriptional regulation of MMP-9. Activation of the ERK1/2 pathway can lead to increased MMP-9 expression, often in conjunction with other pathways. Inhibitors of the ERK pathway have been shown to downregulate MMP-9 expression. While this compound directly inhibits MMP-9 enzyme activity, its effect on cellular processes regulated by MMP-9 might indirectly influence the activity or feedback mechanisms involving the MAPK/ERK cascade.

Alteration of NF-κB and AP-1 Transcriptional Activity

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors that bind to response elements in the promoter region of the MMP-9 gene, playing significant roles in its transcriptional regulation. Activation of NF-κB and AP-1 is essential for the induction of MMP-9 transcription by various stimuli. Signaling pathways such as PI3K/AKT and MAPK/ERK are upstream regulators of NF-κB and AP-1 activity. Inhibition of NF-κB and AP-1 has been shown to attenuate MMP-9 overexpression. This compound's primary action is inhibiting the MMP-9 protein, not directly these transcription factors. However, by reducing MMP-9 activity and its downstream effects on the extracellular environment and cellular signaling, this compound could indirectly influence the feedback loops or cellular states that modulate NF-κB and AP-1 activity.

Effects on Other Associated Signaling Components (e.g., Pyk2, PDGFR, mTOR, JNK1/2, FoxO1, STAT3, EGFR, FAK)

Several other signaling molecules and pathways are linked to MMP-9 regulation or the cellular processes influenced by MMP-9.

JNK1/2 and p38 MAPK: These are other branches of the MAPK signaling cascade that can regulate MMP-9 expression. Their activation can contribute to increased MMP-9 levels. Inhibition of these kinases can suppress MMP-9 expression.

mTOR: The mammalian target of rapamycin (B549165) (mTOR) pathway is often linked to PI3K/AKT signaling and can influence MMP-9 expression.

STAT3: Signal transducer and activator of transcription 3 (STAT3) is involved in various cellular processes, including proliferation and survival, and can be activated downstream of receptor tyrosine kinases. STAT3 has been implicated in pathways that interact with MMP-9 or are affected by its activity.

EGFR and PDGFR: Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are receptor tyrosine kinases that activate downstream signaling pathways like PI3K/AKT and MAPK/ERK, leading to increased MMP-9 expression and promoting processes like cell migration and invasion.

Pyk2 and FAK: Proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK) are non-receptor tyrosine kinases involved in cell adhesion, migration, and invasion. They can be activated by various stimuli, including growth factors and ECM interactions, and are linked to pathways that regulate MMP-9 or are affected by MMP-9 activity. FAK, in particular, is strongly associated with tumor aggressiveness and promotes tumor progression by altering survival signals and invasive capacity.

This compound, by inhibiting MMP-9, would likely interfere with the contributions of MMP-9 to the complex interplay within these signaling networks, potentially impacting downstream events and cellular behaviors regulated by these components. For instance, if MMP-9 activity contributes to the activation of a particular signaling molecule, its inhibition by this compound would be expected to attenuate that activation.

Alterations in Cell-Matrix and Cell-Cell Interactions

MMP-9's ability to degrade ECM components and process cell surface proteins directly impacts cell-matrix and cell-cell interactions. mdpi.commdpi.com These interactions are crucial for maintaining tissue structure, cell migration, and cellular communication. mdpi.comfrontiersin.org Inhibition of MMP-9 by compounds like this compound can therefore influence these fundamental cellular processes.

Modulation of Adhesion Molecules (e.g., CD44, Integrins)

MMP-9 interacts with and can proteolytically modify various cell adhesion molecules, including CD44 and integrins. nih.govmdpi.com These interactions can influence cell adhesion, migration, and invasion.

CD44, a major cell surface receptor for hyaluronan, is involved in cell-cell and cell-matrix adhesion and functions as a docking site for MMP-9, concentrating its proteolytic activity at the cell membrane. mdpi.comnih.goversnet.org This association can promote the degradation of ECM components like type IV collagen and enhance cell invasiveness. mdpi.comnih.gov MMP-9 has been shown to cleave CD44, and this processing event can stimulate cell motility. nih.gov Studies have demonstrated that inhibiting either CD44 or MMP-9 can inhibit cell migration, suggesting a cooperative role. nih.gov Furthermore, CD44-anchored MMP-9 is known to cleave and activate latent TGF-β, a cytokine involved in tumor growth and invasion. mdpi.comfrontiersin.org

Integrins, such as αvβ3 and α4β1, are also involved in cell-matrix and cell-cell adhesion and can interact with MMP-9. mdpi.comresearchgate.netpnas.org MMP-9 can localize to the plasma membrane through tethering to certain integrins. researchgate.net The interaction between the hemopexin domain of MMP-9 and β1 integrin has been shown to be essential for the formation of cell-matrix adhesions in some contexts. researchgate.net Activated integrin αvβ3 can cooperate with MMP-9 to enhance breast cancer cell migration towards specific matrix proteins. pnas.org MMP-9 can also cleave β2 integrin (ITGB2/CD18), a receptor critical for leukocyte infiltration, indicating a role in modulating immune cell trafficking. nih.gov

Inhibiting MMP-9 with a specific inhibitor like this compound would likely interfere with these interactions and proteolytic events, thereby modulating the adhesive and migratory properties of cells.

Processing of Cell Surface Receptors (e.g., IL-2Rα, TNFR1, FAS/CD95, ITGB2/CD18)

Beyond adhesion molecules, MMP-9 is known to proteolytically process a variety of other cell surface receptors, impacting cellular signaling and function. nih.govnih.gov

MMP-9-dependent proteolytic cleavage of the extracellular regions of tumor necrosis factor receptor 1 (TNFR1) and death receptor FAS/APO-1/TNFRSF6 (also known as CD95) has been observed. nih.gov This processing can reduce chronic inflammation by downregulating cell-contact-related phagocytosis-induced cell death in monocytes. nih.gov

Similarly, MMP-9-mediated processing of interleukin-2 (B1167480) receptor α (IL-2Rα or CD25), which is important for regulatory T cell function, can result in the generation of a soluble form of IL-2Rα. nih.govnih.gov This soluble form can antagonize the wild-type receptor, potentially abrogating the efficacy of tumor-reactive cytotoxic lymphocytes and leading to immunosuppression. nih.govnih.gov

As mentioned previously, MMP-9 can also cleave β2 integrin (ITGB2/CD18), a receptor involved in leukocyte infiltration. nih.gov This cleavage can blunt cell-surface mediated signaling related to immune cell recruitment. nih.gov

By inhibiting MMP-9, this compound would prevent or reduce the proteolytic cleavage of these receptors, potentially altering downstream signaling pathways and cellular responses related to inflammation, immune modulation, and cell trafficking.

Here is a summary of the effects of MMP-9 on selected adhesion molecules and cell surface receptors:

| Molecule/Receptor | Effect of MMP-9 Activity | Potential Impact of MMP-9 Inhibition (by this compound) | Source(s) |

| CD44 | Cleavage; acts as a docking site; promotes ECM degradation and cell invasion; activates latent TGF-β. mdpi.comnih.govfrontiersin.org | Reduced cleavage; altered localization of MMP-9 activity; decreased ECM degradation and invasion; reduced activation of latent TGF-β. | mdpi.comnih.govfrontiersin.org |

| Integrins (e.g., αvβ3, α4β1, ITGB2/CD18) | Interaction and tethering; cooperation in cell migration; cleavage of ITGB2/CD18. mdpi.comresearchgate.netpnas.orgnih.gov | Disrupted interaction and tethering; reduced cooperation in migration; reduced cleavage of ITGB2/CD18. | mdpi.comresearchgate.netpnas.orgnih.gov |

| TNFR1 | Proteolytic cleavage of extracellular region. nih.gov | Reduced cleavage of extracellular region. | nih.gov |

| FAS/CD95 | Proteolytic cleavage of extracellular region. nih.gov | Reduced cleavage of extracellular region. | nih.gov |

| IL-2Rα (CD25) | Mediates processing, generating soluble form that antagonizes wild-type receptor. nih.govnih.gov | Reduced processing, potentially maintaining wild-type receptor function. | nih.govnih.gov |

Regulation of Angiogenesis-Related Processes

Angiogenesis, the formation of new blood vessels, is a complex process involving the degradation of the basement membrane and ECM, migration and proliferation of endothelial cells, and tube formation. MMP-9 plays a significant role in regulating angiogenesis, particularly in pathological conditions like cancer. frontiersin.orgfrontiersin.orgspandidos-publications.com

MMP-9 contributes to angiogenesis through several mechanisms. It can degrade components of the basement membrane and ECM, facilitating endothelial cell migration and invasion. frontiersin.orgfrontiersin.orgspandidos-publications.com Furthermore, MMP-9 can release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2), from the ECM, increasing their bioavailability and promoting endothelial cell activity. nih.govfrontiersin.orgnih.govarvojournals.org MMP-9 can also activate latent growth factors like TGF-β, which can promote tumor growth and invasion, indirectly supporting angiogenesis. mdpi.comfrontiersin.org

Studies have shown that MMP-9 is upregulated in angiogenic lesions and can induce angiogenic activity. nih.gov Inhibition of MMP-9 has been demonstrated to reduce endothelial cell migration and tube formation in in vitro angiogenesis assays. spandidos-publications.com In some tumor models, MMP-9 has been shown to promote tumor vascularization. oncotarget.com

However, the role of MMP-9 in angiogenesis can be complex and context-dependent. In some instances, MMP-9 may also generate endogenous angiogenesis inhibitors. aacrjournals.org Despite this complexity, there is substantial evidence supporting a pro-angiogenic role for MMP-9 in various pathological settings. frontiersin.orgfrontiersin.orgspandidos-publications.com

Inhibiting MMP-9 with a specific inhibitor like this compound is expected to impede these pro-angiogenic activities, thereby reducing the formation of new blood vessels. This could have implications in diseases where aberrant angiogenesis is a key feature, such as cancer.

Here is a summary of MMP-9's role in angiogenesis:

| Mechanism | Effect of MMP-9 Activity | Potential Impact of MMP-9 Inhibition (by this compound) | Source(s) |

| ECM Degradation | Breaks down basement membrane and ECM components, facilitating endothelial cell migration. frontiersin.orgfrontiersin.orgspandidos-publications.com | Reduced degradation, hindering endothelial cell migration and invasion. | frontiersin.orgfrontiersin.orgspandidos-publications.com |

| Release of Pro-angiogenic Factors (e.g., VEGF, FGF-2) | Liberates factors from ECM, increasing bioavailability and promoting endothelial cell activity. nih.govfrontiersin.orgnih.govarvojournals.org | Reduced release of factors from ECM, potentially decreasing endothelial cell stimulation. | nih.govfrontiersin.orgnih.govarvojournals.org |

| Activation of Latent Growth Factors (e.g., TGF-β) | Activates latent forms, promoting processes that support angiogenesis. mdpi.comfrontiersin.org | Reduced activation of latent growth factors. | mdpi.comfrontiersin.org |

| Induction of Angiogenic Activity | Can directly induce angiogenic activity in certain contexts. nih.gov | Reduced induction of angiogenic activity. | nih.gov |

Preclinical Therapeutic Efficacy of Mmp 9 in 1 in Disease Models

Efficacy in Oncological Research

MMP-9 is widely recognized for its contributions to tumor progression, including facilitating invasion, metastasis, and angiogenesis. Consequently, inhibition of MMP-9 by compounds such as Mmp-9-IN-1 has been explored as a strategy to impede cancer development and spread in various preclinical models.

Studies have indicated that inhibition of MMP-9 can lead to a reduction in the growth rate of primary tumors in preclinical models. For instance, treatment with a specific MMP-9 inhibitor resulted in a profound delay in tumor growth in mice bearing MDA-MB-435/GFP tumors. wikipedia.org Selective inhibition of MMP-9 has also been shown to decrease tumor growth in a surgical orthotopic xenograft model of colorectal carcinoma. wikipedia.orgresearchgate.net Furthermore, silencing of MMP-9 expression in ovarian carcinoma cells significantly suppressed tumor growth in nude mice. frontiersin.org

MMP-9 plays a significant role in the metastatic cascade by degrading ECM components, thereby facilitating cancer cell detachment, invasion, and intravasation. Preclinical investigations have demonstrated that this compound, as an MMP-9 inhibitor, can inhibit cancer cell metastasis in vivo. wikipedia.org Selective MMP-9 inhibition decreased the incidence of metastases in a colorectal carcinoma model. wikipedia.orgresearchgate.net In breast cancer models, MMP-9 inhibition has been shown to reduce lung metastasis, although this effect can be dependent on the genetic background in some cases. figshare.com Elevated MMP-9 expression is strongly associated with aggressive and metastatic breast cancer, as well as increased metastatic potential in gastric and ovarian cancers. lww.com

Preclinical studies investigating the efficacy of MMP-9 inhibition have been conducted in a variety of cancer types:

Breast Cancer: MMP-9 inhibition has shown promise in reducing primary tumor growth and metastasis in some breast cancer models. wikipedia.orgfigshare.com High MMP-9 expression is often correlated with higher histological grades and poorer prognosis in breast cancer. However, some research suggests context-dependent roles for MMP-9, including potential anti-tumorigenic effects in certain breast cancer settings. figshare.com

Colorectal Cancer: Selective MMP-9 inhibition demonstrated decreased tumor growth and metastasis incidence in a colorectal cancer xenograft model. wikipedia.orgresearchgate.net Elevated MMP-9 levels are associated with poor prognosis and are higher in adenomas with high-grade dysplasia and invasive colorectal cancer.

Lung Cancer: Overexpression of MMP-9 has been linked to increased metastasis in lung cancer.

Pancreatic Cancer: MMP-9 expression can be upregulated by factors like HGF in pancreatic tumor cells.

Glioblastoma Multiforme: MMP-9 is involved in the invasive behavior and vasculogenic mimicry observed in glioblastoma. In vitro studies inhibiting MMP-9 have shown reduced invasion and angiogenesis in glioblastoma models.

Cervical Cancer: Increased expression of MMP-9 is associated with invasion and metastasis in cervical cancer.

Ovarian Cancer: MMP-9 is upregulated early in ovarian cancer progression and its expression is associated with invasive and metastatic potential. frontiersin.org MMP-9 contributes to the formation of ascites in ovarian cancer by promoting the release of VEGF. Silencing MMP-9 has been shown to suppress ovarian tumor growth in vivo. frontiersin.org

Gastric Cancer: Overexpression of MMP-9 in gastric carcinoma correlates with increased metastatic potential, deeper tumor invasion, and advanced TNM stage.

Clear Cell Renal Cell Carcinoma: EGF can upregulate MMP-9 expression in renal carcinoma cells.

MMP-9 is a key component of the tumor microenvironment (TME), influencing its composition and cellular interactions. It contributes to the remodeling of the ECM, alters cell-cell and cell-ECM interactions, and modulates the activity of growth factors and cytokines. lww.com Importantly, MMP-9 can influence the immune landscape within the TME. Preclinical evidence suggests that inhibiting MMP-9 can promote anti-tumor immunity by disrupting physical and biochemical barriers that impede T-cell trafficking into tumors. This modulation of the immune microenvironment suggests that MMP-9 inhibition could potentially enhance the efficacy of immunotherapies. figshare.com

Application in Neurodegenerative and Neuroinflammatory Disorders

Beyond its role in cancer, misregulated MMP-9 activity has been implicated in the pathogenesis of various neurodegenerative and neuroinflammatory conditions. These include traumatic brain injury, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. MMP-9 can contribute to the breakdown of the blood-brain barrier and damage to myelinated nerve fibers, key events in the progression of these disorders. Preclinical studies using animal models of these diseases have indicated that inhibition of MMPs can reduce neurological damage. Furthermore, MMP-9 is also linked to neurodevelopmental disorders such as Fragile X Syndrome. In models of Parkinson's disease, treatment with MMP-9 inhibitors has been shown to attenuate neuronal cell death. These findings highlight the potential therapeutic relevance of MMP-9 inhibition in addressing the pathological processes underlying these neurological conditions.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not definitively identified in search results |

Data Tables

Based on the search results, specific quantitative data for this compound across all requested subsections is not consistently available in a format suitable for comprehensive tables covering all models. However, the qualitative and semi-quantitative findings can be summarized as follows:

Table 1: Summary of this compound (MMP-9 Inhibition) Preclinical Efficacy in Cancer Models

| Cancer Type | Effect on Primary Tumor Growth | Effect on Metastatic Progression | Effect on Angiogenesis | Notes | Source(s) |

| Breast Cancer | Delayed growth, Reduced growth | Inhibited lung metastasis | Reduced angiogenesis | Correlation with grade/prognosis; potential context-dependent roles. | wikipedia.orgfigshare.com |

| Colorectal Cancer | Decreased growth | Decreased metastasis incidence | Not explicitly detailed | Associated with poor prognosis; higher in advanced lesions. | wikipedia.orgresearchgate.net |

| Lung Cancer | Not explicitly detailed | Linked to metastasis | Not explicitly detailed | Overexpression linked to metastasis. | |

| Glioblastoma | Not explicitly detailed | Reduced invasion (in vitro) | Reduced angiogenesis (in vitro) | Involved in invasion and vasculogenic mimicry. | |

| Cervical Cancer | Not explicitly detailed | Associated with metastasis | Not explicitly detailed | Associated with invasion and metastasis. | |

| Ovarian Cancer | Suppressed growth | Associated with metastasis | Contributes to VEGF release | Upregulated early; associated with invasive/metastatic potential. | frontiersin.org |

| Gastric Cancer | Not explicitly detailed | Correlated with metastatic potential | Not explicitly detailed | Correlated with invasion depth and TNM stage. |

Table 2: Summary of this compound (MMP-9 Inhibition) Preclinical Efficacy in Neurodegenerative and Neuroinflammatory Disorders

| Disorder Type | Observed Role of MMP-9 | Potential Effect of Inhibition (Preclinical) | Notes | Source(s) |

| Traumatic Brain Injury | Implicated in pathophysiology | Inhibition shown to block injury (MMPs) | MMPs disrupt blood-brain barrier and damage nerve fibers. | |

| Multiple Sclerosis | Implicated in pathophysiology | Inhibition shown to block injury (MMPs) | MMPs disrupt blood-brain barrier and damage nerve fibers. | |

| Alzheimer's Disease | Implicated in pathophysiology | Not explicitly detailed for this compound | MMP-9 implicated in disease progression. | |

| Parkinson's Disease | Implicated in pathogenesis | Attenuated neuronal cell death | MMP-9 inhibitors attenuated neuronal cell death in models. | |

| Neurodevelopmental Disorders (e.g., Fragile X) | Linked to pathophysiology; can lead to circuit abnormalities | Not explicitly detailed for this compound | Dysregulation of MMP-9 can influence cognitive processes. |

Based on the conducted searches, there is no specific information available in the provided search results detailing the preclinical therapeutic efficacy of the chemical compound "this compound" specifically in the disease models of Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis, Multiple Sclerosis, Traumatic Brain Injury, or Ulcerative Colitis.

While the search results extensively discuss the role of Matrix Metalloproteinase-9 (MMP-9) in the pathophysiology of these diseases and the preclinical efficacy of various MMP-9 inhibitors (such as antibodies like GS-5745, broad-spectrum inhibitors like GM6001, or other compounds like minocycline (B592863) and doxycycline) and genetic MMP-9 knockout in relevant animal models, the specific compound "this compound" is not mentioned in the context of preclinical studies for these particular conditions within the search results. One result researchgate.net mentions "this compound" as a highly selective MMP-9 inhibitor with oral efficacy that binds to the hemopexin domain, but this mention is in the context of its mechanism and use in nasopharyngeal carcinoma, not the neurological or inflammatory bowel disease models specified in the outline.

Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on the preclinical therapeutic efficacy of "this compound" in the requested disease models based on the information obtained from the searches.

Investigations in Inflammatory and Autoimmune Conditions

Potential in Rheumatoid Arthritis Models

Matrix metalloproteinases, particularly MMP-9, play a significant role in the pathogenesis of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by joint destruction. nih.govmdpi.com MMP-9 is involved in the degradation of cartilage components, such as collagen, and contributes to the inflammation and tissue damage observed in RA. nih.govmdpi.com Studies using MMP-9-deficient mice have indicated a pivotal role for MMP-9 in arthritis severity. mdpi.com

While specific data on the preclinical efficacy of the compound "this compound" in rheumatoid arthritis models were not extensively detailed in the search results, the rationale for targeting MMP-9 in RA is well-established. Selective inhibition of MMP-9 has shown promise in reducing cartilage degradation in animal models of arthritis. nih.govresearchgate.net For instance, andecaliximab (GS-5745), a highly selective anti-MMP-9 antibody, has been investigated in a Phase 1b trial in patients with active RA, showing that it was generally safe and well-tolerated and that it bound a significant portion of total plasma MMP-9. researchgate.net

Modulation of Systemic Inflammatory Responses (e.g., Sepsis)

Sepsis is a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection. plos.org Matrix metalloproteinases, including MMP-9, and their tissue inhibitors (TIMPs), are involved in modulating inflammatory and prothrombotic responses in sepsis. plos.org Elevated levels of MMP-9 and TIMP-1 have been observed in septic patients compared to healthy controls. plos.orgnih.gov

The balance between MMP-9 and TIMP-1 is crucial, and an altered TIMP-1/MMP-9 ratio has been associated with sepsis outcomes. plos.orgnih.gov Some studies suggest that a persistently higher TIMP-1/MMP-9 ratio in non-surviving septic patients compared to survivors may contribute to a prothrombotic state and organ dysfunction. plos.orgnih.gov Experimental studies have shown that hepatic MMP-9 and gelatinase activity increase significantly after sepsis, and treatment with an MMP inhibitor blocked these activities and the ensuing septic shock in rats. nih.gov

While specific preclinical data on this compound in sepsis models were not found, the role of MMP-9 in the inflammatory cascade of sepsis suggests that selective MMP-9 inhibition could be a potential therapeutic strategy to modulate the excessive inflammatory response and tissue damage. plos.orgnih.govmdpi.commdpi.com

Role in Cardiovascular Diseases

MMP-9 is significantly involved in the remodeling of the extracellular matrix in the cardiovascular system and plays a role in the pathogenesis of various cardiovascular diseases, including atherosclerosis, myocardial infarction, and hypertension. physiology.orgmdpi.com

Influence on Post-Myocardial Infarction Cardiac Remodeling

Following myocardial infarction (MI), the left ventricle undergoes a complex wound healing process involving inflammation and extracellular matrix synthesis, collectively termed cardiac remodeling. nih.govcore.ac.uknih.gov MMP-9 is considered a key instigator of post-MI left ventricular remodeling. nih.govcore.ac.uk Early increases in MMP-9 levels post-MI correlate with elevated leukocyte numbers, increased left ventricular dimensions, and impaired left ventricular function. nih.govcore.ac.uk

Targeted deletion of the MMP-9 gene in animal models has been shown to improve cardiac remodeling and survival post-MI through mechanisms that include reduced macrophage numbers, attenuated left ventricular enlargement, prevention of collagen accumulation, and promotion of neovascularization. nih.gov Conversely, macrophage-specific transgenic overexpression of MMP-9 has also shown improved cardiac function by stimulating inflammation resolution. nih.gov Clinical studies have also established a relationship between elevated MMP-9 levels and post-MI remodeling and mortality, suggesting its potential as a biomarker. core.ac.uknih.govmdpi.com

While direct preclinical data on this compound's effect on post-MI cardiac remodeling were not found, the established role of MMP-9 in this process suggests that its selective inhibition by compounds like this compound could be a relevant area of investigation.

Mitigation of Atherosclerosis Progression

MMP-9 contributes to the degradation of the extracellular matrix within atherosclerotic plaques, influencing plaque stability and progression. mdpi.comresearchgate.netfrontiersin.orgnih.govsemanticscholar.org Elevated MMP-9 levels are found in vulnerable plaques and are associated with plaque rupture, a major cause of acute coronary syndromes. researchgate.netfrontiersin.orgnih.govsemanticscholar.org MMP-9 degrades components like the fibrous cap and collagen, making plaques more prone to rupture. researchgate.net

Studies have shown that MMP-9 expression is increased in advanced atherosclerotic lesions. frontiersin.org Circulating MMP-9 levels have been suggested as a biomarker for predicting atherosclerotic plaque instability and the risk of future cardiovascular and cerebrovascular events. nih.govsemanticscholar.org In vitro studies have shown that active human MMP-9 can increase the expression of adhesion molecules (MCP-1, ICAM-1, VCAM-1) in human coronary artery smooth muscle cells and enhance macrophage adhesion, processes involved in atherosclerosis initiation. frontiersin.org Exogenous administration of active human MMP-9 initiated atherosclerosis in diabetic mice, increasing vessel wall thickness, lipid accumulation, and macrophage infiltration. frontiersin.org

MMP-9 deficiency or blocking its expression has been shown to inhibit plaque inflammation and prevent atherosclerotic plaque instability in preclinical models. nih.govsemanticscholar.org This evidence supports the potential of selective MMP-9 inhibitors like this compound in mitigating atherosclerosis progression.

Effects on Hypertension and Arterial Stiffness

MMP-9 is implicated in the structural changes (remodeling) of the cardiac and vascular extracellular matrix that occur in hypertension. aasm.orgbohrium.comoup.com An imbalance between MMPs and their inhibitors, such as TIMP-1, is positively correlated with increased arterial stiffness in hypertensive patients. bohrium.comoup.com Elevated MMP-9 levels have been frequently described in hypertensive individuals. bohrium.comatlantis-press.com

In the early stages of hypertension, MMP-9 can degrade fibrillar collagen in blood vessel walls, contributing to distensibility. aasm.org However, in later stages, increased collagen deposition leads to arterial wall stiffness, and MMP-9 levels show a linear relationship with this stiffness. aasm.org Studies in angiotensin II-treated MMP-9-deficient mice showed that the absence of MMP-9 resulted in vessel stiffness and a greater increase in systolic blood pressure compared to wild-type mice, suggesting a potentially beneficial role for MMP-9 in preserving vessel compliance early in hypertension. ahajournals.org Conversely, other research indicates that changes in MMP-9 activity and concentration contribute to cardiovascular disease development in hypertension, and antihypertensive treatment can lower MMP-9 levels. bohrium.com

Genetic polymorphisms in the MMP-9 gene have also been associated with higher blood pressure and arterial stiffness in hypertensive subjects. atlantis-press.com These findings highlight the complex and sometimes contradictory roles of MMP-9 in hypertension and arterial stiffness, suggesting that the timing and context of MMP-9 inhibition may be critical.

Role in Ischemic Stroke Outcomes

MMP-9 plays a significant role in the pathophysiology of ischemic stroke and influences outcomes. aasm.orgfrontiersin.orgnih.govahajournals.orgcore.ac.uk Following cerebral ischemia, MMPs, particularly MMP-9, can disrupt the blood-brain barrier (BBB), leading to increased vascular permeability, leukocyte infiltration, brain edema, and hemorrhage. frontiersin.orgcore.ac.ukahajournals.org Elevated MMP-9 levels are observed in patients with acute ischemic stroke and are associated with a worsened outcome, including larger infarct volume, increased stroke severity, and a higher risk of hemorrhagic complications. frontiersin.orgnih.govahajournals.orgcore.ac.uk

Studies in rat models of focal cerebral ischemia have shown that MMP-9 activity increases significantly after stroke. ahajournals.org Selective, early inhibition of MMP-9 in these models significantly reduced the degree of brain infarction, demonstrating its contribution to ischemic brain injury. ahajournals.org Elevated MMP-9 activity post-stroke has been correlated with increased edema, infarct volume, and decreased neurological function. nih.govahajournals.org Inhibition of MMP-9 has been shown to reduce these detrimental effects and improve neurological function in preclinical stroke models, even in the context of delayed thrombolytic therapy. nih.govahajournals.org

These findings strongly support the investigation of selective MMP-9 inhibitors like this compound as potential therapeutic agents to improve outcomes after ischemic stroke by preserving BBB integrity and reducing brain injury.

Research Methodologies and Analytical Approaches Employed for Mmp 9 in 1

In Vitro Cellular Assays

A range of human and murine cancer cell lines that endogenously express MMP-9 have been instrumental in evaluating the efficacy of MMP-9-IN-1. The selection of these models is based on their well-characterized profiles of MMP expression and their relevance to different cancer types known for their invasive and metastatic potential.

Commonly used cell lines in the study of this compound include:

HT-1080: A human fibrosarcoma cell line known for its high expression of MMP-9, making it a suitable model for studying invasion and migration.

MDA-MB-435: Originally classified as a breast cancer cell line, it is now considered to be of melanoma origin. It is used to study cancer cell proliferation and migration. medchemexpress.com

COS-1: A monkey kidney epithelial cell line used in transfection studies to assess the specific effects of MMP-9 expression on cell migration and to test for general cytotoxicity of inhibitor compounds. medchemexpress.comresearchgate.net

Other cell lines such as the human breast adenocarcinoma cell line MCF-7 and the murine mammary carcinoma cell line 4T1 are also frequently used in MMP-9 research due to their roles in modeling different aspects of cancer progression. medchemexpress.com

| Cell Line | Organism | Tissue/Cancer Type | Application in this compound Research |

|---|---|---|---|

| HT-1080 | Human | Fibrosarcoma | Cell Proliferation, Migration, and Invasion Assays medchemexpress.comresearchgate.net |

| MDA-MB-435 | Human | Melanoma (historically breast cancer) | Cell Proliferation and Migration Assays medchemexpress.comresearchgate.net |

| COS-1 | Monkey | Kidney Epithelial | Cytotoxicity and MMP-9-induced Cell Migration Assays medchemexpress.comresearchgate.net |

To determine the effect of this compound on cancer cell growth, cell proliferation and viability assays are employed. These assays measure the metabolic activity or total protein content of cell populations as an indicator of cell number.

Cell Proliferation Assay: Studies have shown that this compound significantly inhibits the proliferation of HT-1080 and MDA-MB-435 cancer cells at a concentration of 10 μM over a 9-day incubation period. medchemexpress.com

Cytotoxicity Assay: The potential for a compound to cause cell death is assessed through cytotoxicity assays. In COS-1 cells, treatment with this compound at a concentration of 100 μM for 24 hours did not result in notable cytotoxicity, indicating that its primary effect is likely cytostatic rather than cytotoxic at this concentration. medchemexpress.com

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cell viability. It is frequently used to assess the cytotoxic effects of novel MMP-9 inhibitors. mdpi.com

A critical function of MMP-9 in cancer progression is the degradation of the extracellular matrix (ECM), which facilitates cell invasion and migration. nih.gov Assays that model these processes are essential for evaluating the anti-metastatic potential of this compound.

Transwell Chamber Migration Assay: This assay, also known as a Boyden chamber assay, is used to measure the migratory capacity of cells. Research has demonstrated that this compound causes a dose-dependent inhibition of cell migration in both HT-1080 and MDA-MB-435 cells. researchgate.net Specific inhibition of MMP-9-induced migration was also confirmed in COS-1 cells transfected to express MMP-9. researchgate.netresearchgate.net

3D Collagen Invasion Assay: To better mimic the in vivo environment, invasion assays are conducted using a three-dimensional matrix, such as type I collagen. This compound has been shown to reduce the invasion of HT-1080 cells through a collagen matrix. researchgate.net

Matrigel Transwell Invasion Assay: This is a variation of the Transwell assay where the filter is coated with Matrigel, a basement membrane extract. It provides a barrier that cells must degrade and invade to migrate, thus specifically assessing invasive potential. nih.govaacrjournals.org

| Assay Type | Cell Line | Key Finding with this compound |

|---|---|---|

| Transwell Migration | HT-1080, MDA-MB-435 | Dose-dependent inhibition of cell migration observed researchgate.net |

| 3D Collagen Invasion | HT-1080 | Significant reduction in cancer cell invasion researchgate.net |

To confirm that this compound directly inhibits the enzymatic activity of its target, specific biochemical assays are performed. This compound is known to be a specific inhibitor that selectively targets the hemopexin (PEX) domain of MMP-9, distinguishing it from inhibitors that target the catalytic site. medchemexpress.com

Gelatin Zymography: This technique is widely used to detect the activity of gelatinases like MMP-9 and MMP-2. plos.org Conditioned media from cell cultures are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated to allow enzyme activity, and areas of degradation appear as clear bands against a stained background. This method can be used to assess the reduction in MMP-9 activity following treatment with an inhibitor.

FRET-based Assays: Fluorescence Resonance Energy Transfer (FRET) assays utilize a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule. bioassaysys.com When the peptide is intact, the fluorescence is quenched. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This allows for the quantitative determination of enzyme inhibition. bioassaysys.com Commercial kits are available for high-throughput screening of potential MMP-9 inhibitors using this principle. bioassaysys.com

Analyzing the expression levels of MMP-9 and related genes and proteins is crucial for understanding the context in which this compound is effective and for identifying any downstream effects of its inhibitory action.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This method is used to quantify the amount of MMP-9 mRNA in cells or tissues. It helps to determine the baseline expression level of the MMP9 gene in different cell line models and to investigate whether the inhibitor affects gene transcription. aging-us.comnih.gov

Western Blot: Western blotting is a standard technique to detect and quantify specific proteins in a sample. It can be used to measure the levels of MMP-9 protein (both the pro-enzyme and active forms) inside cells or secreted into the culture medium. This analysis confirms the presence of the target protein and can reveal any changes in its expression or processing after treatment.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins. It can be used to measure the concentration of secreted MMP-9 in conditioned cell culture media, providing a quantitative measure of the protein available for inhibition by this compound. aging-us.com

Immunohistochemistry (IHC): IHC is used to visualize the localization of MMP-9 protein within tissue samples. While primarily an ex vivo technique, it provides valuable information on the spatial expression patterns of MMP-9 in the tumor microenvironment, which can inform the application of inhibitors in more complex models.

Cancer progression is heavily influenced by the tumor microenvironment, which includes interactions between cancer cells and various stromal cells like macrophages and fibroblasts. plos.org Co-culture models are established to study these interactions and to evaluate the efficacy of inhibitors in a more physiologically relevant setting.

Tumor Cell-Macrophage Co-cultures: M2-polarized macrophages are known to promote tumor progression, partly through the secretion of MMP-9. oncotarget.com Co-culture systems, such as those using ovarian cancer cells (OVCA433) and M2-differentiated macrophages (THP-1), have demonstrated that macrophage-secreted MMP-9 can induce cancer cell proliferation. oncotarget.com Testing this compound in such a model could reveal its ability to disrupt this pro-tumorigenic signaling loop.

Organotypic Co-cultures: Three-dimensional (3D) organotypic models, where cancer cells are grown on a collagen gel containing fibroblasts or macrophages, provide an even more complex and relevant in vitro system. plos.org Studies using these models have shown that interactions with stromal cells can significantly increase MMP-9 expression and activity, leading to enhanced tumor cell invasion. plos.orgnih.gov Evaluating this compound in these 3D co-cultures would be a critical step in assessing its potential to counteract the influence of the tumor microenvironment.

In Vivo Animal Studies

In vivo animal models are indispensable for evaluating the physiological and pathological roles of MMP-9 and the efficacy of its inhibitors in a complex biological system. These models can be broadly categorized into tumor models, genetically modified models, and induced disease models.

Xenograft and orthotopic models are fundamental to cancer research, allowing for the study of human tumor growth and metastasis in an in vivo environment. In these models, human cancer cells are implanted either subcutaneously (xenograft) or into the corresponding organ of origin (orthotopic) in immunocompromised mice.

The specific inhibitor, this compound, has demonstrated efficacy in a xenograft model using NCR-Nu mice bearing MDA-MB-435/GFP human melanoma tumors. Administration of this compound resulted in a significant delay in tumor growth and inhibited cancer cell metastasis medchemexpress.com. This highlights the potential of targeting MMP-9 to control tumor progression.

The rationale for using MMP-9 inhibitors in these models is supported by extensive research demonstrating the role of tumor cell-produced MMP-9 in metastasis. For instance, in an orthotopic model of triple-negative breast cancer using MDA-MB-231 cells, silencing MMP-9 expression in the tumor cells led to a complete blockade of pulmonary metastasis nih.govresearchgate.net. While having a modest impact on primary tumor growth, MMP-9 produced by tumor cells was found to be a significant contributor to the vascularization of orthotopic tumors nih.gov. Similarly, in neuroblastoma tumors orthotopically implanted in immunodeficient mice, stromal-derived MMP-9 contributes to the formation of a mature vasculature researchgate.net. These studies establish MMP-9 as a critical factor in the metastatic cascade, validating it as a target for inhibitors like this compound.

Genetically modified animal models, particularly MMP-9 knockout (KO) mice, have been instrumental in dissecting the specific contributions of this proteinase to various diseases. These models provide a clean background to study the effects of the absence of the gene, which helps in understanding the potential effects of its pharmacological inhibition.

MMP-9 Knockout Models: Mice with a targeted deletion of the MMP-9 gene are viable and fertile but exhibit specific phenotypes, such as delayed long-bone growth due to altered apoptosis, vascularization, and ossification in cartilage jax.org. In disease contexts, these mice have revealed crucial roles for MMP-9:

Cancer Metastasis: In experimental metastasis assays, MMP-9 null mice showed a significant reduction in the number of lung carcinoma tumors, indicating that host-derived MMP-9 contributes to the early survival and establishment of tumors in the lung microenvironment aacrjournals.org.

Myocardial Infarction (MI): Following an experimental MI, MMP-9 KO mice exhibit attenuated left ventricular (LV) dilation and reduced collagen accumulation compared to wild-type mice jci.orgoup.com. This suggests that MMP-9 plays a prominent role in adverse extracellular matrix remodeling after a heart attack jci.org.

Colitis: In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, MMP-9 KO mice are protected from the disease, showing attenuated increases in intestinal permeability and inflammation nih.govphysiology.org.

Experimental Autoimmune Encephalomyelitis (EAE): In this mouse model of multiple sclerosis, the absence of MMP-9 leads to a delayed disease onset but higher disease scores in the short term, and a delayed remission in the long term, suggesting a complex, phase-dependent role for MMP-9 in the disease's progression nih.govnih.gov.

Traumatic Brain Injury: MMP-9 KO mice show reduced morphological damage and fewer motor deficits following traumatic brain injury, indicating that MMP-9 contributes to the pathophysiology of secondary injury progression nih.gov.

Transgenic Models: Transgenic mouse models have been developed to monitor MMP-9 gene expression in real-time or to study the effects of its overexpression. A model harboring a luciferase reporter gene under the control of the murine MMP-9 promoter allows for in vivo bioluminescent imaging of MMP-9 activation in stromal cells during tumor progression and inflammation nih.govnih.gov. Conversely, transgenic mice that constitutively express MMP-9 in the colonic epithelium have been used to investigate its specific role in colitis-associated cancer, revealing a surprising tumor-suppressor function in that context oncotarget.com.

Table 1: Summary of Key Findings in MMP-9 Knockout (KO) Animal Models

| Disease Model | Key Findings in MMP-9 KO Mice | Reference |

|---|---|---|

| Cancer Metastasis (Lung) | 81% reduction in tumor number; impaired early colonization of tumor cells. | aacrjournals.org |

| Myocardial Infarction | Attenuated left ventricular enlargement and reduced collagen accumulation. | jci.orgoup.com |

| DSS-Induced Colitis | Reduced severity of colitis, attenuated increase in intestinal permeability. | nih.govphysiology.org |

| Experimental Autoimmune Encephalomyelitis (EAE) | Delayed disease onset but higher peak severity; delayed remission. Phase-dependent role. | nih.govnih.gov |

| Traumatic Brain Injury | Smaller lesion volumes and reduced motor deficits. | nih.gov |

These models involve inducing a specific pathology in otherwise healthy animals to study disease mechanisms and test therapeutic interventions. The role of MMP-9 has been extensively studied in several such models.

Experimental Autoimmune Encephalomyelitis (EAE): As a model for multiple sclerosis, EAE is characterized by inflammatory attacks on the central nervous system (CNS). MMP-9 is understood to be a key factor that facilitates the breakdown of the blood-brain barrier, allowing inflammatory cells to infiltrate the CNS nih.govjpp.krakow.pl. Upregulation of MMP-9 is observed during the overt disease phase ovid.com. The complex role of MMP-9 is highlighted by studies showing that its absence can delay disease onset but worsen later stages, indicating that the timing of MMP-9 inhibition could be critical nih.govnih.gov.

DSS-Induced Colitis: This is a widely used model for inflammatory bowel disease. Administration of DSS in drinking water induces colonic inflammation where MMP-9 levels are found to be significantly elevated nih.gov. MMP-9 contributes to the pathology by increasing the permeability of the intestinal epithelial tight junctions, a key factor in the development of intestinal inflammation physiology.org. Studies in MMP-9 knockout mice have confirmed that its absence ameliorates the severity of DSS colitis nih.govnih.gov.

Myocardial Infarction (MI) Models: MI is typically induced in animal models by ligating a coronary artery. MMP-9 is one of the first and most prominent MMPs to be upregulated following an MI, often within hours oup.comnih.govnih.gov. It is largely derived from infiltrating neutrophils and macrophages oup.comnih.gov. Increased MMP-9 activity contributes to the degradation of the extracellular matrix, leading to adverse remodeling of the left ventricle, including dilation and collagen accumulation, which can progress to heart failure jci.org. Genetic deletion of MMP-9 has been shown to mitigate these harmful remodeling effects jci.orgoup.com.

Quantitative assessment of tumor progression and spread is critical in preclinical studies. Several methods are employed to monitor the effects of inhibitors like this compound.

Tumor Growth Measurement: For subcutaneous xenografts, tumor volume is regularly measured using calipers. In the study involving this compound, this method was likely used to determine the delay in tumor growth medchemexpress.com.

Bioluminescence Imaging (BLI): This non-invasive technique is used in both xenograft and orthotopic models. It requires the cancer cells to be engineered to express a reporter gene, such as firefly luciferase nih.govnih.gov. By administering the substrate luciferin (B1168401) to the animal, researchers can detect and quantify the light emitted from the tumor cells. BLI allows for the longitudinal tracking of primary tumor growth and, crucially, the detection of metastatic lesions in distant organs like the lungs, even before they are physically apparent nih.govaacrjournals.org.

Histological and Immunohistochemical Analysis: At the end of a study, tumors and organs are harvested for analysis. Histology (e.g., H&E staining) is used to confirm the presence and size of tumors and metastases. Immunohistochemistry uses specific antibodies to stain for proteins of interest, such as markers for endothelial cells (e.g., CD31) to assess tumor vascularization and angiogenesis nih.gov.

In non-cancer models, the efficacy of an intervention is measured by assessing disease-specific pathologies and their impact on organ function.

EAE Models: Disease severity is monitored using a clinical scoring system that grades the level of paralysis in the animals. Pathological assessment involves histological analysis of the brain and spinal cord to quantify the extent of inflammatory cell infiltration and demyelination nih.govjpp.krakow.pl.

DSS-Induced Colitis Models: A Disease Activity Index (DAI) is calculated based on clinical signs such as weight loss, stool consistency, and the presence of blood. Intestinal barrier function is directly measured in vivo using techniques like recycling perfusion of the colon with fluorescently labeled dextran to quantify permeability physiology.org. Post-mortem histological analysis of the colon assesses the degree of inflammation, ulceration, and tissue damage nih.gov.

MI Models: Cardiac function is evaluated using non-invasive imaging techniques like echocardiography, which measures key parameters such as left ventricular end-diastolic and end-systolic dimensions, ejection fraction, and wall thickness jci.org. After sacrifice, heart tissue is analyzed histologically to measure infarct size and quantify collagen deposition (fibrosis) using stains like picrosirius red jci.org.

Table 2: Methodologies for Assessing Disease Pathology and Functional Outcomes

| Disease Model | Assessment Parameters & Methods | Reference |

|---|---|---|

| EAE | Clinical scoring (paralysis), histology of CNS for immune cell infiltration and demyelination. | nih.govjpp.krakow.pl |

| DSS-Induced Colitis | Disease Activity Index (DAI), in vivo colonic permeability assay, histological scoring of inflammation. | nih.govphysiology.org |

| Myocardial Infarction | Echocardiography (ventricular dimensions, ejection fraction), histology for infarct size and collagen deposition. | jci.org |

Challenges, Limitations, and Future Perspectives in Mmp 9 in 1 Research

Overcoming Challenges of MMP Inhibitor Selectivity and Off-Target Effects

A major hurdle in the development of MMP inhibitors has been achieving sufficient selectivity for a specific MMP, such as MMP-9, over other members of the MMP family. consensus.appconsensus.app The catalytic domains of MMPs share high structural homology, making it difficult to design small molecules that inhibit only the target enzyme. mdpi.commdpi.com Early inhibitors, often based on hydroxamic acid, chelated the catalytic zinc ion but lacked specificity, leading to off-target inhibition of other metalloenzymes, including other MMPs and ADAM family members. nih.govnih.gov This lack of selectivity contributed to dose-limiting toxicity and adverse effects, such as musculoskeletal syndrome, observed in early clinical trials. consensus.appconsensus.appnih.gov

Mmp-9-IN-1 is described as a specific MMP-9 inhibitor that selectively targets the hemopexin (PEX) domain of MMP-9, rather than the catalytic domain, which is a strategy aimed at improving selectivity. medchemexpress.com Targeting the hemopexin domain, which is less conserved than the catalytic site, offers a potential avenue for developing more selective inhibitors. dovepress.com However, overcoming off-target effects entirely remains a critical challenge for all MMP inhibitors. Future research needs to focus on designing inhibitors with improved specificity to minimize unintended interactions and associated toxicities. consensus.appconsensus.app

Addressing the Context-Dependent and Dual Roles of MMP-9

MMP-9 exhibits complex and often context-dependent dual roles in various physiological and pathological processes. nih.govmdpi.comnih.govresearchgate.net While frequently associated with detrimental activities like promoting tumor invasion, metastasis, and inflammation, MMP-9 also plays beneficial roles in processes such as tissue remodeling, wound healing, and immune responses. ersnet.orgnih.govmdpi.comnih.govmdpi.com For instance, in the context of angiogenesis, MMP-9 can both promote new blood vessel formation and be involved in generating angiogenesis inhibitors. dovepress.comfrontiersin.org In cardiovascular disease, MMP-9 contributes to adverse remodeling but is also important for tissue repair post-myocardial infarction. nih.govnih.gov

This duality poses a significant challenge for therapeutic inhibition, as broadly blocking MMP-9 activity could inadvertently disrupt beneficial physiological functions. nih.govmdpi.com The timing of intervention is also crucial, as the role of MMP-9 may change depending on the stage of a disease. consensus.appconsensus.app Research into this compound and other selective inhibitors must carefully consider these dual roles and aim to modulate MMP-9 activity in a manner that suppresses pathological processes while preserving beneficial functions. A deeper understanding of the specific substrates and interactions of MMP-9 in different disease contexts is essential.

Development of Predictive Biomarkers for Therapeutic Response and Disease Prognosis

Identifying reliable predictive biomarkers for therapeutic response and disease prognosis is crucial for the successful clinical application of MMP-9 inhibitors like this compound. Elevated levels of MMP-9 have been observed in various cancers and are often correlated with tumor stage and poor clinical outcome, suggesting its potential as a prognostic indicator. mdpi.comnih.govmdpi.comamegroups.org Circulating MMP-9 levels have been explored as a way to predict metastatic spread and monitor patient response to therapy in some cancers. nih.gov The ratio of MMP-9 to its natural inhibitor, TIMP-1, has also shown promise as a diagnostic and prognostic indicator in certain conditions. spandidos-publications.comelsevier.es

However, the role of MMP-9 as a predictive marker for therapeutic response to MMP inhibitors specifically is not yet fully established. frontiersin.org The development of biomarkers that can identify patients most likely to benefit from MMP-9 targeted therapy and predict their response remains an important area of research. consensus.appconsensus.app This includes exploring the utility of MMP-9 levels in tumor tissue, serum, plasma, or urine, as well as investigating other potential markers related to MMP-9 activity or downstream effects. nih.gov

Exploration of Combination Therapy Strategies with this compound

In ischemic stroke, for example, combining MMP-9 inhibitors with tissue plasminogen activator (tPA) has been suggested as a way to potentially extend the therapeutic window and reduce adverse effects associated with tPA. nih.gov Preclinical studies have explored combinations of MMP inhibitors with other treatments, such as therapeutic hypothermia, showing additional neuroprotection with decreased MMP-9 activity. nih.gov In cancer, combining gelatinase inhibitors with conventional chemotherapy or emerging targeted treatments is being explored to enhance efficacy and manage drug resistance. mdpi.comnih.gov Future studies with this compound could investigate its synergistic potential when used in combination with existing or novel therapies in various disease models.

Advancements in the Design and Development of Novel Selective MMP-9 Inhibitors

The limitations of early broad-spectrum MMP inhibitors have driven the need for advancements in the design and development of novel selective MMP-9 inhibitors. Strategies are focusing on developing inhibitors with improved specificity and reduced toxicity. consensus.appconsensus.app This includes the design of second-generation inhibitors that target specific MMPs like MMP-9. consensus.appconsensus.app

Approaches being explored include targeting exosites or allosteric sites on the enzyme, which may offer greater selectivity compared to targeting the highly conserved catalytic site. mdpi.comfrontiersin.org The development of bivalent inhibitors designed to selectively target specific proteoforms of MMP-9, such as trimers, is also being investigated. mdpi.com Furthermore, the engineering of natural inhibitors like TIMP-1 to achieve enhanced specificity and affinity for MMP-9 is a promising approach. researchgate.net Novel strategies such as prodrug design and nanomaterial-based delivery systems are also being explored to enhance specificity and reduce toxicity. consensus.appconsensus.appacs.org this compound, by targeting the hemopexin domain, represents one such strategy for achieving selectivity. medchemexpress.com Continued advancements in structural biology and computational design are expected to facilitate the development of more effective and selective MMP-9 inhibitors. consensus.appconsensus.app

Translational Prospects and Remaining Hurdles for Clinical Application

Despite the significant research efforts, the translational prospects of MMP-9 inhibitors, including this compound, still face several hurdles for successful clinical application. The failures of early broad-spectrum MMP inhibitors in clinical trials have highlighted the complexities involved. consensus.appconsensus.app Challenges include ensuring sufficient selectivity to avoid off-target effects and toxicity, addressing the context-dependent roles of MMP-9, and identifying appropriate patient populations and timing for intervention. consensus.appconsensus.appfrontiersin.org

While preclinical studies with more selective inhibitors like this compound showing reduced tumor growth and metastasis are promising, translating these findings into clinical success requires overcoming challenges related to pharmacokinetics, delivery to the target site, and potential resistance mechanisms. medchemexpress.commdpi.com The complexity of the protease web and the potential for other proteases to compensate for MMP-9 inhibition also need to be considered. nih.gov Further research is needed to fully understand the in vivo behavior of selective MMP-9 inhibitors and to develop robust clinical trial designs that account for the multifaceted roles of MMP-9 in disease.

Q & A

Q. What is the molecular mechanism of MMP-9-IN-1, and how does it achieve selectivity for MMP-9?

this compound selectively targets the hemopexin (PEX) domain of MMP-9, a structural region critical for substrate binding and protein-protein interactions. Its binding affinity (Kd = 2.1 μM) ensures specificity, avoiding off-target effects on other MMP family members . Methodologically, confirm selectivity using MMP activity panels (e.g., fluorogenic substrate assays) and cross-test against MMP-2, MMP-3, and MMP-7 to rule out non-specific inhibition .

Q. Which experimental models are validated for studying this compound in cancer research?